molecular formula C11H9N3O2 B12119030 2-(Pyrimidin-2-ylamino)benzoic acid

2-(Pyrimidin-2-ylamino)benzoic acid

Katalognummer: B12119030
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: NNTYAXNEQRSVAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrimidin-2-ylamino)benzoic acid is an organic compound that features a pyrimidine ring attached to an amino group, which is further connected to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylamino)benzoic acid typically involves the reaction of 2-aminopyrimidine with 2-chlorobenzoic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrimidin-2-ylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can further be utilized in various chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

2-(Pyrimidin-2-ylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in preclinical studies as an anticancer and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Pyrimidin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an antagonist to retinoid X receptor alpha (RXRα), leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound’s ability to modulate these pathways makes it a valuable candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Pyrimidin-2-ylamino)benzoic acid stands out due to its unique combination of a pyrimidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H9N3O2

Molekulargewicht

215.21 g/mol

IUPAC-Name

2-(pyrimidin-2-ylamino)benzoic acid

InChI

InChI=1S/C11H9N3O2/c15-10(16)8-4-1-2-5-9(8)14-11-12-6-3-7-13-11/h1-7H,(H,15,16)(H,12,13,14)

InChI-Schlüssel

NNTYAXNEQRSVAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.